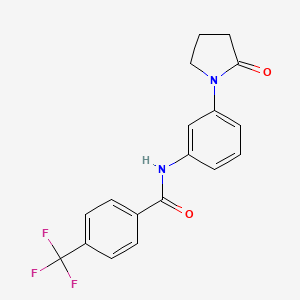

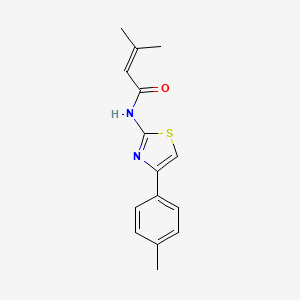

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate" is a derivative of 2H-chromene, a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The methoxy and fluorobenzenesulfonate groups suggest modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 2H-chromene compounds often involves multi-step reactions with careful selection of substituents to achieve the desired properties. For instance, the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, the compound of interest could be synthesized through a sequence of reactions, starting from a suitable resorcinol derivative, with subsequent functionalization steps to introduce the methoxy and fluorobenzenesulfonate groups.

Molecular Structure Analysis

The molecular structure of 2H-chromene derivatives can be complex, with the potential for multiple stereocenters and planar or non-planar conformations. For example, the X-ray crystal structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, revealed a planar pyran ring, which is a distinctive feature compared to other similar compounds . The molecular structure of the compound would likely be characterized by similar techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

2H-chromene derivatives can undergo various chemical reactions, often influenced by the substituents present on the aromatic rings. For example, Lewis acid-promoted reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with propenylbenzenes resulted in products with remarkable complexity and high stereoselectivity . The presence of electron-donating or withdrawing groups can significantly affect the course of such reactions, suggesting that the methoxy and fluorobenzenesulfonate groups in the compound of interest would play a crucial role in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene derivatives are closely related to their structure. For instance, poor water solubility is a common issue, as seen with a novel small molecule HIF-1 pathway inhibitor, which necessitated formulation development for in vivo applications . The introduction of different substituents can be a strategy to modulate properties like solubility, as well as to enhance biological activity. The compound "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate" would likely exhibit unique physical and chemical properties due to its specific substituents, which could be explored for potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Fluorogenic Aldehyde for Monitoring Aldol Reactions

The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through fluorescence increase, illustrates the compound's utility in enhancing the understanding and optimization of chemical reactions, thereby contributing to synthetic chemistry advancements (Guo & Tanaka, 2009).

Environment-sensitive Fluorophores

The study of environment-sensitive fluorophores, which exhibit unique fluorescence properties in protic environments, showcases the compound's application in developing new fluorogenic sensors. This application is pivotal for the advancement of sensor technology, particularly in detecting and monitoring specific environmental conditions (Uchiyama et al., 2006).

Crystal Structures and Supramolecular Architecture

Investigations into the crystal structures of related compounds provide insights into the supramolecular architecture, which is crucial for the development of new materials with specific physical properties. Such research contributes to materials science, particularly in the design of novel compounds with tailored characteristics for various applications (Rodrigues et al., 2015).

Antimicrobial Agents

The synthesis and evaluation of novel chromone-based 1,2,3-triazoles for antimicrobial applications highlight the compound's potential in combating microbial resistance, an area of significant concern in medical research. Such studies pave the way for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Dofe et al., 2016).

Liquid Crystalline Medium for Smart Windows and Memory Displays

The synthesis and use of fluorinated smectics as components of mixtures with a broad temperature range for the monolayer smectic A phase showcase the application of such compounds in creating smart windows and memory displays. This research is integral to the development of new materials for advanced electronic and display technologies (Dabrowski et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate are currently unknown

Biochemical Pathways

The biochemical pathways affected by 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate are currently unknown

Result of Action

The molecular and cellular effects of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDHXUZUAJLSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)

![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)

![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)

![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)